ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride
Description
Ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole-derived compound characterized by a 3-aminomethylphenyl substituent at position 1 of the pyrazole ring and an ethyl ester group at position 3. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Pyrazole derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
ethyl 1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-2-18-13(17)12-6-7-16(15-12)11-5-3-4-10(8-11)9-14;/h3-8H,2,9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKOKYGATNVGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of ethyl 1H-pyrazole-3-carboxylate with 3-(aminomethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 1-Methyl-5-Phenyl-1H-Pyrazole-3-Carboxylate
Key Structural Differences :
- Substituents: The methyl group at position 1 and phenyl group at position 5 contrast with the 3-aminomethylphenyl group at position 1 in the target compound.
- Salt Form : Lacks the hydrochloride counterion, reducing its polarity compared to the target compound.
Functional Implications :
- The aminomethyl group in the target compound may improve water solubility and bioavailability compared to the methyl and phenyl substituents in the analog.
Berotralstat (Plasma Kallikrein Inhibitor)
Key Structural Differences :
- Substituents: Berotralstat features a trifluoromethyl group, fluorophenyl moiety, and complex amine side chains, whereas the target compound has a simpler aminomethylphenyl group.
- Pharmacological Role : Berotralstat is a clinically approved plasma kallikrein inhibitor, while the target compound’s activity remains uncharacterized in the evidence .
Functional Implications :
- The trifluoromethyl group in berotralstat enhances metabolic stability and binding affinity, a feature absent in the target compound.
NPS R568 (Calcium-Sensing Receptor Agonist)
Key Structural Differences :
- Core Structure : NPS R568 is an indole derivative, unlike the pyrazole-based target compound.
- Substituents: Contains a methoxy-phenylethyl group and chlorophenylamine, differing significantly from the target compound’s aminomethylphenyl and ester groups .
Functional Implications :
- The hydrochloride salt in both compounds highlights the importance of salt forms in optimizing solubility and pharmacokinetics.
- Structural dissimilarities suggest divergent biological targets, with pyrazoles often associated with kinase or enzyme inhibition, while indoles target GPCRs .
Research Findings and Inferences
Solubility and Bioavailability: The hydrochloride salt and aminomethyl group in the target compound likely confer superior solubility compared to non-ionic analogs like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .
Synthetic Complexity: Introducing the aminomethyl group may require reductive amination or protection strategies, adding steps compared to simpler pyrazole derivatives .
Pharmacological Potential: Structural parallels to berotralstat suggest possible enzyme-inhibitory activity, though empirical validation is needed .
Biological Activity
Ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride (CAS No. 1795304-53-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
- Molecular Formula : C13H16ClN3O2
- Molecular Weight : 281.74 g/mol
- CAS Number : 1795304-53-8
- Physical Form : Powder
- Purity : ≥95%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Haemophilus influenzae | <62.5 |
| Haemophilus parainfluenzae | 0.49 - 31.25 |
| Staphylococcus aureus | 7.81 - 62.5 |
| Escherichia coli | 250 - 1000 |
The compound demonstrated a potent effect against Haemophilus species, with MIC values indicating strong antibacterial activity, especially against biofilm-forming cells .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using Vero cells as a model system. The results showed no cytotoxicity at concentrations up to 200 μg/ml, with an EC50 value of approximately 278.8 μg/ml, indicating that the compound is relatively safe for eukaryotic cells at concentrations that exert antimicrobial effects .
Table 2: Cytotoxicity Data
| Concentration (μg/ml) | % Cell Viability |
|---|---|
| 0 | 100 |
| 50 | >90 |
| 100 | >85 |
| 200 | >80 |
While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various pyrazole derivatives and found that those similar to this compound exhibited promising results against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
